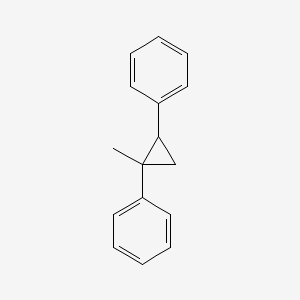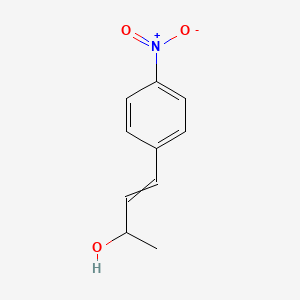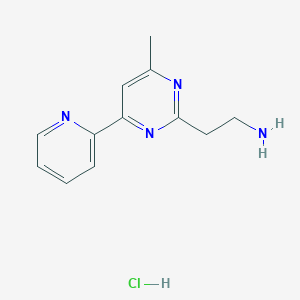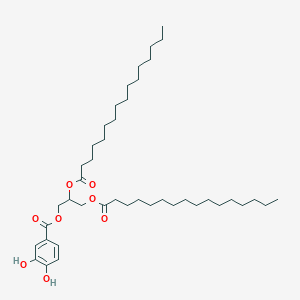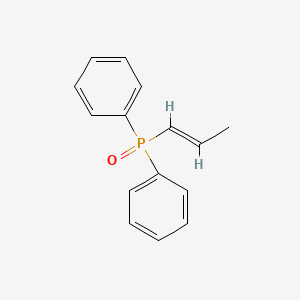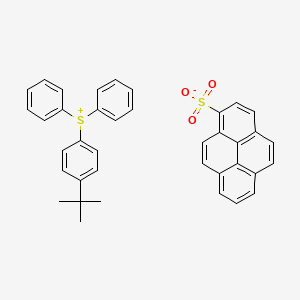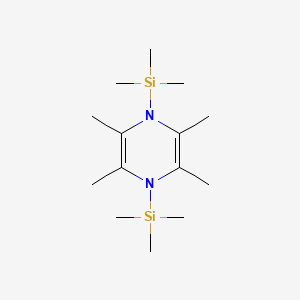
Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)-: is an organic compound with the molecular formula C14H30N2Si2 This compound is a derivative of pyrazine, characterized by the presence of four methyl groups and two trimethylsilyl groups attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the cyclization of appropriate precursors, such as diketones or diamines, under controlled conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or methyl bromide.
Attachment of Trimethylsilyl Groups: The trimethylsilyl groups are attached using trimethylsilyl chloride in the presence of a base, such as triethylamine, to facilitate the silylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, alkylation, and silylation reactions efficiently.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: Pyrazine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Agriculture: It is used in the development of agrochemicals for pest control.
Food Industry: The compound can be used as a flavoring agent due to its unique aroma.
Mecanismo De Acción
The mechanism of action of Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- involves its interaction with specific molecular targets. The compound can modulate enzyme activity, alter metabolic pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,3,5,6-Tetramethylpyrazine: This compound shares the tetramethylpyrazine core but lacks the trimethylsilyl groups.
1,4-Dihydro-1,4-bis(trimethylsilyl)pyrazine: This compound has the trimethylsilyl groups but lacks the tetramethyl substitutions.
Uniqueness: Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- is unique due to the combination of both tetramethyl and trimethylsilyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78279-92-2 |
|---|---|
Fórmula molecular |
C14H30N2Si2 |
Peso molecular |
282.57 g/mol |
Nombre IUPAC |
trimethyl-(2,3,5,6-tetramethyl-4-trimethylsilylpyrazin-1-yl)silane |
InChI |
InChI=1S/C14H30N2Si2/c1-11-12(2)16(18(8,9)10)14(4)13(3)15(11)17(5,6)7/h1-10H3 |
Clave InChI |
VWTVTOBJLRBNMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C(N1[Si](C)(C)C)C)C)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)
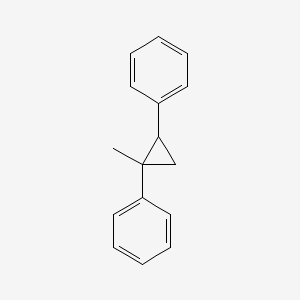
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)

![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
